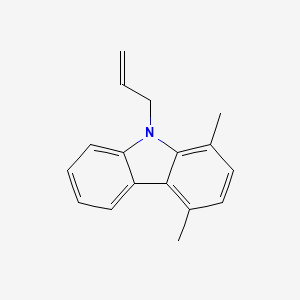

9-allyl-1,4-dimethyl-9H-carbazole

Description

Historical Context of Carbazole (B46965) Derivatives in Organic Synthesis

The story of carbazole begins in 1872, when Carl Graebe and Carl Glaser first isolated it from coal tar. wikipedia.org This tricyclic aromatic heterocycle, consisting of two benzene (B151609) rings fused to a five-membered nitrogen-containing ring, quickly captured the attention of chemists. wikipedia.orgnih.gov Early synthetic methodologies, such as the Graebe-Ullmann reaction, Bucherer carbazole synthesis, and Borsche-Drechsel cyclization, laid the groundwork for accessing the carbazole core. tandfonline.com These classical methods, while foundational, often required harsh conditions and offered limited control over substitution patterns.

The 20th and 21st centuries have witnessed a paradigm shift with the advent of transition metal-catalyzed cross-coupling reactions. chim.it Methodologies like the Suzuki-Miyaura, Buchwald-Hartwig, and C-H activation/functionalization reactions have revolutionized the synthesis of functionalized carbazoles, allowing for the precise installation of a wide array of substituents onto the carbazole framework. tandfonline.comchim.itresearchgate.net This has been instrumental in the development of carbazole derivatives with tailored electronic and photophysical properties.

Structural Significance of the 9H-Carbazole Scaffold and its N-Alkylated Derivatives

The 9H-carbazole scaffold is a privileged structure in medicinal chemistry and materials science. nih.govnih.govresearchgate.net Its rigid, planar, and electron-rich nature provides a robust platform for the construction of complex molecules. The nitrogen atom at the 9-position is a key feature, offering a convenient handle for modification without significantly disrupting the aromaticity of the carbocyclic rings.

N-alkylation of the carbazole core is a common strategy to enhance solubility and tune the electronic properties of the resulting derivatives. researchgate.net The introduction of an alkyl group at the 9-position can influence the solid-state packing, charge transport characteristics, and photophysical behavior of the molecule. This has led to the widespread use of N-alkylated carbazoles in the development of organic light-emitting diodes (OLEDs), solar cells, and other electronic devices. researchgate.netresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1,4-dimethyl-9-prop-2-enylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N/c1-4-11-18-15-8-6-5-7-14(15)16-12(2)9-10-13(3)17(16)18/h4-10H,1,11H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWQUJHYVQSOBJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=CC=CC=C3N(C2=C(C=C1)C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 9 Allyl 1,4 Dimethyl 9h Carbazole and Analogues

N-Alkylation Approaches to 9-Allyl-1,4-dimethyl-9H-carbazole

Direct N-alkylation stands as a fundamental and widely employed method for the synthesis of 9-substituted carbazoles. This approach typically involves the deprotonation of the N-H bond of the carbazole (B46965) ring followed by nucleophilic attack on an alkylating agent.

Alkylation of 1,4-Dimethyl-9H-carbazole with Allyl Halides

A primary and straightforward route to this compound involves the direct alkylation of 1,4-dimethyl-9H-carbazole with an allyl halide, such as allyl bromide or allyl chloride. In this reaction, the nitrogen atom of the carbazole acts as a nucleophile, attacking the electrophilic carbon of the allyl halide and displacing the halide leaving group. This substitution reaction is a classical example of N-alkylation and is a common strategy for introducing alkyl groups onto nitrogen-containing heterocycles. The reaction is typically carried out in the presence of a base to facilitate the deprotonation of the carbazole nitrogen, thereby increasing its nucleophilicity.

Role of Strong Bases in N-Allylation of Carbazole Derivatives

The efficacy of the N-allylation of carbazole derivatives is significantly enhanced by the use of strong bases. The nitrogen-bound proton of the carbazole ring is weakly acidic, and therefore, a potent base is required to generate the corresponding carbazolide anion. This anion is a much stronger nucleophile than the neutral carbazole. Commonly employed strong bases for this purpose include sodium hydride (NaH) and potassium tert-butoxide (t-BuOK). The reaction is typically conducted in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). For instance, the synthesis of this compound can be efficiently achieved by treating 1,4-dimethyl-9H-carbazole with an allyl halide in the presence of sodium hydride in DMF.

| Reagent | Base | Solvent | Product |

| 1,4-Dimethyl-9H-carbazole | Sodium Hydride (NaH) | Dimethylformamide (DMF) | This compound |

| 1,4-Dimethyl-9H-carbazole | Potassium tert-butoxide (t-BuOK) | Tetrahydrofuran (THF) | This compound |

| 1,4-Dimethyl-9H-carbazole | Potassium Carbonate (K2CO3) | Acetone | This compound |

This table presents common combinations of reagents, bases, and solvents for the N-allylation of 1,4-dimethyl-9H-carbazole.

Mitsunobu Reaction Conditions for N-Allylation

The Mitsunobu reaction provides an alternative and powerful method for the N-alkylation of carbazoles, including the introduction of an allyl group. rsc.orgresearchgate.net This reaction facilitates the condensation of an alcohol and a nucleophile, in this case, a carbazole, using a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). rsc.orgresearchgate.net

In the context of synthesizing this compound, 1,4-dimethyl-9H-carbazole would act as the nucleophile and allyl alcohol as the alcohol component. The reaction proceeds through the formation of an oxyphosphonium intermediate from the alcohol, which is then displaced by the carbazole nitrogen in an SN2-type reaction. researchgate.net A key advantage of the Mitsunobu reaction is that it often proceeds under mild, neutral conditions. The reaction is typically conducted in solvents like THF or dioxane. researchgate.net

Transition Metal-Catalyzed Synthetic Routes to Allyl Carbazole Derivatives

In recent years, transition metal catalysis has emerged as a highly versatile and efficient tool for the formation of carbon-nitrogen bonds, offering alternative pathways for the synthesis of N-substituted carbazoles.

Palladium-Catalyzed Cross-Coupling Reactions in Carbazole Synthesis

Palladium-catalyzed cross-coupling reactions are powerful methods for constructing C-N bonds. nih.gov While direct palladium-catalyzed N-allylation of carbazoles is a feasible approach, a prominent related method is the Tsuji-Trost reaction. wikipedia.orgorganic-chemistry.orgnrochemistry.com This reaction involves the palladium-catalyzed substitution of an allylic substrate containing a good leaving group, such as an acetate (B1210297) or carbonate, with a nucleophile. wikipedia.orgorganic-chemistry.orgnrochemistry.com

In a typical Tsuji-Trost reaction for the synthesis of this compound, 1,4-dimethyl-9H-carbazole would serve as the nucleophile, and an allyl electrophile like allyl acetate would be used in the presence of a palladium(0) catalyst. The reaction proceeds via the formation of a π-allylpalladium complex, which is then attacked by the carbazole nucleophile. wikipedia.orgorganic-chemistry.orgnrochemistry.com The use of phosphine ligands can significantly influence the reactivity and selectivity of the reaction. wikipedia.org This methodology provides a valuable alternative to traditional N-alkylation, often under milder conditions.

| Catalyst | Ligand | Allyl Source | Nucleophile |

| Pd(PPh3)4 | Triphenylphosphine | Allyl Acetate | 1,4-Dimethyl-9H-carbazole |

| Pd2(dba)3 | dppf | Allyl Carbonate | 1,4-Dimethyl-9H-carbazole |

This table illustrates representative components for a palladium-catalyzed Tsuji-Trost type N-allylation of 1,4-dimethyl-9H-carbazole.

Gold-Catalyzed Cascade Cyclization Processes for N-Allyl Carbazoles

Gold catalysis has gained prominence for its ability to activate alkynes and allenes towards nucleophilic attack, enabling the construction of complex heterocyclic scaffolds. researchgate.netacs.orgnih.govnih.gov While direct gold-catalyzed N-allylation of a pre-formed carbazole is less common, gold-catalyzed cascade reactions can lead to the formation of N-allyl carbazole analogues.

One such approach involves the gold-catalyzed hydroamination of allenes. researchgate.netacs.orgnih.gov In this type of reaction, a carbazole derivative could potentially act as a nucleophile, adding across the double bonds of an allene (B1206475) in the presence of a gold catalyst to form an N-allylic carbazole. Another related strategy is the gold-catalyzed reaction of alkynes with carbazoles, which can lead to the formation of vinyl carbazoles. nih.gov Although not a direct synthesis of this compound, these methods highlight the potential of gold catalysis in forming C-N bonds and accessing structurally related N-alkenyl carbazole derivatives through atom-economical cascade processes. acs.org

An in-depth examination of the synthetic strategies surrounding the carbazole compound this compound and its analogues reveals a landscape of sophisticated chemical transformations. These methodologies range from the direct functionalization of the carbazole core to the construction of the heterocyclic system itself through cyclization, all while increasingly embracing environmentally conscious principles.

Reactivity and Advanced Chemical Transformations of 9 Allyl 1,4 Dimethyl 9h Carbazole

Oxidative Reactions of 9-Allyl-1,4-dimethyl-9H-carbazole

The allyl group and the carbazole (B46965) nitrogen are the primary sites for oxidative transformations. The olefinic double bond of the allyl group is susceptible to various oxidative reactions common to alkenes.

Epoxidation: The double bond can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or through metal-catalyzed processes. This transformation yields 1,4-dimethyl-9-(oxiran-2-ylmethyl)-9H-carbazole, a versatile intermediate for further nucleophilic ring-opening reactions.

Dihydroxylation: Syn-dihydroxylation can be achieved using reagents such as osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄), leading to the corresponding vicinal diol. Anti-dihydroxylation can be accomplished via the aforementioned epoxidation followed by acid-catalyzed hydrolysis.

Oxidative Cleavage: Stronger oxidizing agents like hot, concentrated KMnO₄ or ozone (O₃) followed by an oxidative or reductive workup can cleave the double bond, yielding aldehydes or carboxylic acids derived from the carbazole moiety.

The nitrogen atom of the carbazole ring, being part of an arylamine structure, can also undergo oxidation. The metabolic N-oxidation of carcinogenic arylamines to form N-hydroxy arylamines is a known biochemical pathway and serves as a model for potential chemical oxidation at the nitrogen center, although the aromaticity of the carbazole system provides significant stability nih.gov.

Table 1: Potential Oxidative Reactions of this compound

| Reaction Type | Typical Reagents | Potential Product |

|---|---|---|

| Epoxidation | m-CPBA, H₂O₂ | 1,4-dimethyl-9-(oxiran-2-ylmethyl)-9H-carbazole |

| Syn-Dihydroxylation | OsO₄, NMO; or cold, dilute KMnO₄ | 3-((1,4-dimethyl-9H-carbazol-9-yl)methyl)propane-1,2-diol |

| Oxidative Cleavage | O₃ then Zn/H₂O; or hot KMnO₄ | (1,4-dimethyl-9H-carbazol-9-yl)acetaldehyde or (1,4-dimethyl-9H-carbazol-9-yl)acetic acid |

| N-Oxidation | Peroxy acids | This compound N-oxide |

Reductive Transformations of this compound

Reductive transformations primarily target the allyl group's double bond.

Catalytic Hydrogenation: The most common reductive method is catalytic hydrogenation. Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel in the presence of hydrogen gas (H₂), the allyl group is readily reduced to a propyl group. This reaction converts this compound into 1,4-dimethyl-9-propyl-9H-carbazole. This process is typically clean and high-yielding.

Diimide Reduction: An alternative method that avoids the use of metal catalysts is reduction with diimide (N₂H₂), which can be generated in situ from reagents like potassium azodicarboxylate. This method is selective for non-polar double bonds and is conducted under milder conditions.

The carbazole aromatic system is generally resistant to reduction under standard catalytic hydrogenation conditions that reduce the allyl double bond. More forcing conditions, such as high-pressure hydrogenation or Birch reduction, would be required to reduce the aromatic rings, often with a loss of aromaticity and potential for complex product mixtures.

Table 2: Potential Reductive Transformations of this compound

| Reaction Type | Typical Reagents | Potential Product |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | 1,4-dimethyl-9-propyl-9H-carbazole |

| Diimide Reduction | Potassium azodicarboxylate, Acetic acid | 1,4-dimethyl-9-propyl-9H-carbazole |

Olefin Metathesis Reactions Involving the Allyl Group of Carbazole Derivatives

Olefin metathesis is a powerful synthetic tool for forming carbon-carbon double bonds, and the terminal allyl group of this compound is an excellent substrate for such reactions. nih.gov This class of reactions is catalyzed by transition metal complexes, most notably those based on ruthenium, such as Grubbs' and Hoveyda-Grubbs catalysts. nih.gov

Cross-Metathesis (CM): This reaction involves the exchange of substituents between two different olefins. This compound can react with another terminal or internal alkene to form a new, more substituted alkene. This allows for the direct installation of various functional groups onto the N-alkyl chain of the carbazole. Z-selective cross-metathesis of allylic-substituted olefins can be achieved with high stereoselectivity using specific ruthenium-based catalysts. rsc.orgnih.gov

Ring-Closing Metathesis (RCM): If a second olefin is present within the same molecule, an intramolecular RCM reaction can occur to form a cyclic structure. For instance, a carbazole derivative bearing two allyl groups could undergo RCM to synthesize a new heterocyclic ring fused to the carbazole system. mdpi.com This strategy is widely used in the synthesis of complex carbo- and heterocyclic compounds. nih.gov

The tolerance of modern metathesis catalysts to a wide range of functional groups makes these reactions highly versatile for modifying complex molecules like carbazole derivatives. nih.gov

Table 3: Common Catalysts for Olefin Metathesis

| Catalyst Name | Generation | Key Features |

|---|---|---|

| Grubbs' Catalyst | First | Good activity, tolerant to many functional groups. |

| Grubbs' Catalyst | Second | Higher activity, broader substrate scope, more stable. |

| Hoveyda-Grubbs Catalyst | Second | Enhanced stability and recyclability. |

| Z-selective Ru Catalysts | Specialized | Promote the formation of Z-isomers in cross-metathesis. rsc.orgnih.gov |

Electrophilic and Nucleophilic Substitution Reactions on the Carbazole Core

The aromatic carbazole core is amenable to substitution reactions, although the substitution pattern is influenced by the existing methyl groups and the N-allyl group.

Electrophilic Aromatic Substitution: The carbazole ring system is electron-rich and readily undergoes electrophilic substitution. The nitrogen atom and the alkyl groups are activating and direct incoming electrophiles primarily to the ortho and para positions. For 1,4-dimethyl-9H-carbazoles, standard electrophilic substitution reactions are often unselective, occurring at positions 3 and 6. nih.govmdpi.com

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce halogen atoms onto the ring, typically at the 6-position, though disubstitution at the 6- and 8-positions can also occur. scielo.br

Nitration: Using reagents such as urea nitrate in acetic acid can lead to the formation of the 6-nitro derivative, sometimes along with minor amounts of the 8-nitro isomer. scielo.br

Friedel-Crafts Acylation/Alkylation: These reactions can introduce acyl or alkyl groups onto the carbazole nucleus, but often result in mixtures of products due to the high reactivity of the carbazole system. mdpi.com

Nucleophilic Aromatic Substitution (SNAr): Unsubstituted carbazoles are not reactive towards nucleophiles. However, if the carbazole ring is substituted with strong electron-withdrawing groups (like a nitro group) or if a leaving group (like a halide) is present at an activated position, SNAr can occur. For instance, a halogenated derivative of this compound could react with nucleophiles like amines or alkoxides to yield substituted products.

Directed lithiation is another strategy to achieve site-selective functionalization. The use of a bulky silyl protecting group on the nitrogen can block lithiation at the 1 and 8 positions, allowing for dilithiation at the 4 and 5 positions, followed by trapping with an electrophile. rsc.org

Table 4: Electrophilic Substitution on the 1,4-Dimethylcarbazole Core

| Reaction | Reagent | Typical Position of Substitution | Reference |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 6-position | scielo.br |

| Nitration | Urea nitrate / Acetic acid | 6-position (major), 8-position (minor) | scielo.br |

| Chlorination | N-Chlorosuccinimide (NCS) | 6,8-dichloro product | scielo.br |

Radical Reactions and Polymerization of Allyl Carbazole Monomers

The allyl group allows this compound to act as a monomer in polymerization reactions. However, the polymerization of allyl monomers via radical pathways presents unique challenges.

The free-radical polymerization of allyl monomers is notoriously difficult and typically results in polymers with low molecular weights. researchgate.net This is due to a process called degradative chain transfer. researchgate.net

Initiation: The process begins with the decomposition of a radical initiator (e.g., AIBN or benzoyl peroxide) to form primary radicals.

Propagation: The primary radical adds to the double bond of the allyl monomer to start a growing polymer chain.

Degradative Chain Transfer: The key issue arises here. The growing polymer radical can easily abstract a hydrogen atom from the allylic position (the CH₂ group adjacent to the double bond) of another monomer molecule. This terminates the kinetic chain and produces a stable, resonance-delocalized allylic radical. This new allylic radical is generally not reactive enough to initiate a new polymer chain effectively, thus inhibiting the polymerization process. researchgate.netnih.gov

Because of this frequent chain transfer event, only short polymer chains (oligomers) are typically formed.

To overcome the limitations of conventional free-radical polymerization, controlled or "living" radical polymerization (CRP) techniques can be employed. nih.gov Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a prominent example of CRP that has been successfully applied to a wide range of monomers, including those containing carbazole moieties. rsc.orgnih.gov

The RAFT mechanism involves the use of a thiocarbonylthio compound, known as a RAFT agent. This agent mediates the polymerization by reversibly deactivating the growing polymer chains, establishing a dynamic equilibrium between active (propagating) radicals and dormant (inactive) polymer chains. acs.org This process suppresses termination reactions, including degradative chain transfer, allowing for the synthesis of polymers with:

Predetermined molecular weights.

Low polydispersity indices (PDI), indicating a narrow molecular weight distribution.

Well-defined architectures, such as block copolymers.

Specific RAFT agents, such as cumyl N-carbazolylcarbodithioate, have been designed and synthesized for the controlled polymerization of carbazole-containing monomers like styrene and methyl methacrylate. researchgate.net The application of RAFT to monomers like this compound could potentially enable the synthesis of well-defined, high-molecular-weight polymers with carbazole side chains, which are of interest for their electronic and optical properties.

Table 5: Comparison of Polymerization Techniques for Allyl Monomers

| Feature | Free-Radical Polymerization | RAFT Polymerization |

|---|---|---|

| Controlling Agent | None | Thiocarbonylthio RAFT agent |

| Dominant Chain Transfer | Degradative transfer to monomer | Reversible transfer to RAFT agent |

| Molecular Weight Control | Poor, typically low MW oligomers | Good, predictable based on [M]/[RAFT] ratio |

| Polydispersity Index (PDI) | High (>2) | Low (<1.5) |

| Polymer Architecture | Simple homopolymers | Complex architectures (block, star) possible |

Electrochemical Polymerization of Carbazole Derivatives

The electrochemical polymerization of carbazole and its derivatives is a well-established method for producing conductive polymer films with valuable electroactive and optical properties. For N-substituted carbazoles, such as this compound, the polymerization mechanism proceeds via an oxidative coupling process. The initial step involves the oxidation of the carbazole monomer at an electrode surface to form an unstable radical cation. mdpi.com Since the 9-position is blocked by the allyl group, coupling cannot occur at the nitrogen atom. Instead, two radical cations couple with each other, typically forming the most stable dimer, which involves a linkage at the 3 and 6 positions of the carbazole rings (3,3'-bicarbazyl). mdpi.com

Subsequent oxidation of this dimer allows the polymer chain to grow, ultimately leading to the deposition of a solid polycarbazole film on the electrode surface. mdpi.com The presence of methyl groups at the 1 and 4 positions on the carbazole ring of this compound would be expected to influence the electronic properties of the monomer, potentially affecting its oxidation potential. Furthermore, these substituents may introduce steric effects that could alter the regiochemistry of the coupling and the final conformation and properties of the resulting polymer. The electrochemical synthesis allows for the direct deposition of polymer films on conductive surfaces like indium tin oxide (ITO) or platinum, a process that can be controlled by parameters such as potential scan rate and monomer concentration. mdpi.com The resulting polymer films typically exhibit robust redox activity and interesting electrochromic properties. rsc.org

Table 1: General Properties of Electropolymerized Carbazole Derivatives

| Property | Description | Typical Values/Observations |

|---|---|---|

| Monomer Oxidation Potential | The potential at which the carbazole derivative is oxidized to a radical cation, initiating polymerization. | +1.1 V to +1.5 V vs. SCE for various carbazole monomers. mdpi.com |

| Polymerization Linkages | The positions on the carbazole ring where monomers couple to form the polymer chain. | Primarily 3,6-linkages for N-substituted carbazoles. mdpi.com |

| Redox Activity | The ability of the resulting polymer film to be reversibly oxidized and reduced. | Stable and reversible redox peaks observed in cyclic voltammetry. rsc.org |

| Electrochromism | The property of the polymer to change color upon electrochemical oxidation or reduction. | Films can switch between transparent/pale yellow (neutral state) and various colors like green or blue (oxidized states). rsc.org |

Photochemical Transformations of Carbazole Derivatives

Carbazole derivatives are known for their rich photochemistry, stemming from their strong absorption in the UV region and high fluorescence quantum yields. Upon absorption of light, molecules like this compound are promoted to an electronically excited state, from which they can undergo various transformations, including isomerization, cyclization, or electron transfer processes.

While specific photocyclization studies on this compound are not widely documented, the general class of allyl-substituted aromatic compounds is known to undergo specific photochemical rearrangements. One of the most relevant transformations for a 1,4-diene or an allyl-substituted aromatic system is the di-π-methane rearrangement. wikipedia.orgiupac.orgiupac.org This photochemical reaction occurs in molecules that have two π-systems (in this case, the carbazole ring and the allyl double bond) separated by a single sp³-hybridized carbon atom. wikipedia.org

Upon photoexcitation, the molecule can rearrange to form an aryl-substituted cyclopropane. scribd.com The reaction formally involves a 1,2-shift of the aryl group (the carbazole moiety) and the subsequent formation of a new bond between the lateral carbons of the non-migrating allyl group. iupac.org This process typically proceeds through a diradical intermediate. For acyclic dienes, the reaction often occurs from the singlet excited state, as triplet states can dissipate energy through free rotation, which short-circuits the rearrangement process. wikipedia.org The di-π-methane rearrangement represents a powerful photochemical tool for creating complex cyclopropane structures from readily available starting materials.

The carbazole moiety is an excellent electron donor in its photoexcited state. In bichromophoric systems where a carbazole derivative is linked to an electron acceptor, photoinduced electron transfer (PET) can occur. nih.govacs.org For a molecule like this compound, the carbazole unit can act as the photosensitizer and electron donor, while the allyl group could serve as a linker to an acceptor moiety or, in some contexts, participate in the electronic interaction itself.

The process is initiated by the selective excitation of the carbazole chromophore to its singlet excited state. From this state, an intramolecular electron transfer can occur to a linked acceptor group, resulting in the formation of a charge-separated state, or a radical ion pair, consisting of the carbazole radical cation and the acceptor radical anion. acs.org This process quenches the fluorescence of the carbazole. Electron transfer can also occur from the triplet excited state of the carbazole, which can be populated via intersystem crossing from the singlet state. nih.gov The efficiency and rate of these PET processes are governed by the distance and orientation between the donor and acceptor, the driving force of the reaction, and the nature of the linking bridge. nih.govrsc.org

Table 2: Representative Kinetic Data for Photoinduced Electron Transfer in Carbazole-Containing Dyads

| System | Process | Rate Constant (k) | Efficiency (Φ) | Source |

|---|---|---|---|---|

| Carbazole-Norbornadiene Dyad | Intramolecular ET from singlet excited carbazole | 1.6 x 10⁷ s⁻¹ | ~14% | nih.gov |

| Carbazole-Norbornadiene Dyad | Intramolecular ET from triplet excited carbazole | 3.3 x 10⁵ s⁻¹ (combined with energy transfer) | ~52% (combined with energy transfer) | nih.gov |

Catalytic Applications of this compound and Related Ligands

The rigid, electron-rich carbazole scaffold is a privileged structure in the design of advanced ligands for transition metal catalysis. acs.org The central nitrogen atom can act as a strong anionic donor, and the aromatic backbone can be functionalized at various positions (e.g., 1,8- or 3,6-positions) to create multidentate "pincer" ligands. acs.orgnih.gov These carbazole-based pincer ligands have been shown to stabilize a wide range of metal centers and facilitate challenging catalytic reactions. acs.org

While this compound itself is not a ligand, it serves as a valuable synthetic precursor. The carbazole core provides electronic tunability and stability, while the allyl group at the N-9 position represents a key site for further functionalization. For instance, the allyl group could be chemically modified to introduce additional donor atoms (e.g., phosphines, amines, or N-heterocyclic carbenes), thereby creating novel chelating ligands. researchgate.net

Carbazole-based ligands have found use in a variety of catalytic applications, including:

Nitrogen Fixation: Iron complexes bearing anionic carbazole-based PNP-type pincer ligands have been shown to catalyze the reduction of dinitrogen to ammonia under mild conditions. nih.govnih.govrsc.org

Oxidation Reactions: Complexes derived from carbazole-based bis-imidazole or azo-Schiff base ligands can act as efficient catalysts for the selective oxidation of substrates like thioethers, styrene, and cyclohexene. rsc.org

Cross-Coupling Reactions: Palladium complexes with carbazole-based N-heterocyclic carbene (NHC) ligands have proven effective in catalyzing Heck reactions. researchgate.net

The combination of the rigid carbazole framework, the strong N-donor site, and the potential for versatile functionalization makes derivatives of this compound promising candidates for the development of next-generation catalysts.

Table 3: Examples of Catalytic Applications Using Carbazole-Based Ligands

| Ligand Type | Metal Center | Catalytic Reaction | Source |

|---|---|---|---|

| PNP-Pincer Carbazolide | Iron (Fe) | Dinitrogen Fixation (N₂ to NH₃) | nih.govnih.gov |

| NNN-Pincer Carbazolide | Rhodium (Rh) | Oxidative Addition | nih.gov |

| Bis-imidazole Carbazole | Nickel (Ni), Copper (Cu) | Selective Oxidation of Thioethers | rsc.org |

| Azo-Schiff Base Carbazole | Copper (Cu) | Oxidation of Styrene and Cyclohexene |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of carbazole (B46965) derivatives in solution. By analyzing the chemical environment of proton (¹H) and carbon-¹³ (¹³C) nuclei, a complete structural map can be assembled.

The ¹H NMR spectrum of 9-allyl-1,4-dimethyl-9H-carbazole provides distinct signals that confirm the presence and connectivity of its constituent protons. The expected resonances can be categorized based on the different moieties of the molecule: the allyl group, the methyl groups, and the aromatic carbazole core.

Allyl Group Protons: The N-allyl substituent gives rise to a characteristic set of signals. This includes a multiplet for the internal vinyl proton (-CH=), typically found in the δ 5.0–5.8 ppm range, and signals for the two terminal vinyl protons (=CH₂). The allylic methylene (B1212753) protons (-CH₂-N), being adjacent to the nitrogen atom, would appear as a doublet in the δ 3.8–4.2 ppm region.

Methyl Group Protons: The two methyl groups attached to the carbazole ring at positions 1 and 4 are chemically equivalent in some environments or slightly different in others. They are expected to appear as sharp singlets around δ 2.5–3.0 ppm. clockss.org

Aromatic Protons: The protons on the carbazole skeleton (H-2, H-3, H-5, H-6, H-7, H-8) will produce signals in the aromatic region of the spectrum, typically between δ 7.0 and 8.2 ppm. The specific substitution pattern influences the chemical shifts and coupling constants observed. For instance, in the parent carbazole molecule, the H-4 and H-5 protons appear furthest downfield. ipb.ptchemicalbook.com

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (H-2, H-3, H-5, H-6, H-7, H-8) | 7.0 - 8.2 | m (multiplet) |

| Allyl -CH= | 5.0 - 5.8 | m (multiplet) |

| Allyl =CH₂ | 5.0 - 5.8 | m (multiplet) |

| Allyl N-CH₂- | 3.8 - 4.2 | d (doublet) |

| Methyl -CH₃ | 2.5 - 3.0 | s (singlet) |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule.

Allyl Group Carbons: The allyl group is identified by three distinct carbon signals: two sp² hybridized carbons of the double bond, which resonate in the δ 115–125 ppm range, and one sp³ hybridized allylic carbon attached to the nitrogen, appearing further upfield around δ 35–45 ppm.

Methyl Group Carbons: The carbons of the two methyl groups are expected in the aliphatic region of the spectrum, typically between δ 14-20 ppm. clockss.org

Carbazole Core Carbons: The twelve carbons of the carbazole ring system appear in the downfield region between δ 110–145 ppm. ipb.pt The spectrum will show signals for both protonated carbons and quaternary carbons (C-1, C-4, C-4a, C-4b, C-8a, and C-9a), whose precise shifts are influenced by the electronic effects of the allyl and methyl substituents.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbazole C-quaternary | 120 - 145 |

| Carbazole C-H | 110 - 130 |

| Allyl -CH= | 115 - 125 |

| Allyl =CH₂ | 115 - 125 |

| Allyl N-CH₂- | 35 - 45 |

| Methyl -CH₃ | 14 - 20 |

For a molecule with several overlapping signals in the aromatic region, 2D NMR techniques are indispensable for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): This experiment would verify the proton-proton (¹H-¹H) coupling networks. It would clearly show the correlation within the allyl group's spin system and the couplings between adjacent protons on the substituted benzene (B151609) rings of the carbazole core. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It provides definitive assignments for all CH, CH₂, and CH₃ groups in the molecule, linking the ¹H and ¹³C NMR data.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, the IR spectrum would display a series of characteristic bands.

Aromatic C-H Stretching: Weak to medium bands appearing above 3000 cm⁻¹.

Aliphatic C-H Stretching: Medium to strong bands from the methyl and allyl groups appearing just below 3000 cm⁻¹.

C=C Stretching: Bands for the aromatic ring framework are expected around 1600 cm⁻¹ and 1450 cm⁻¹. A separate band for the alkene C=C bond of the allyl group would be observed near 1640 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond within the carbazole ring is typically found around 1330 cm⁻¹. researchgate.net

C-H Bending: Out-of-plane C-H bending vibrations in the 750-900 cm⁻¹ region provide information about the substitution pattern on the aromatic rings.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | > 3000 |

| Alkene =C-H | Stretch | ~3050 |

| Aliphatic C-H | Stretch | < 3000 |

| Alkene C=C | Stretch | ~1640 |

| Aromatic C=C | Stretch | ~1600, ~1450 |

| Aromatic C-N | Stretch | ~1330 |

| Aromatic C-H | Out-of-plane bend | 750 - 900 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The molecular formula for this compound is C₁₇H₁₇N, with a calculated molecular weight of approximately 235.33 g/mol .

Mass Spectrometry (MS): The mass spectrum would show a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 235. A characteristic fragmentation pattern would involve the loss of the allyl group (mass of 41 u), resulting in a significant fragment ion at m/z 194, corresponding to the stable 1,4-dimethyl-9H-carbazole cation.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which serves to confirm the elemental composition. For this compound, HRMS would yield an exact mass that corresponds precisely to the formula C₁₇H₁₇N, distinguishing it from any other compounds with the same nominal mass. rsc.orgmdpi.com

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, which are characteristic of its conjugated π-system. The carbazole ring system is a strong chromophore.

The UV-Vis spectrum of this compound is expected to be similar to that of other N-alkylated carbazoles. The parent carbazole molecule exhibits characteristic absorption bands corresponding to π-π* transitions, with maxima often observed around 295 nm, 327 nm, and 340 nm. researchgate.netnist.gov The presence of the electron-donating methyl and allyl groups (auxochromes) may cause slight bathochromic (red shifts) and hyperchromic (increased intensity) effects on these absorption bands. nist.gov

X-ray Crystallography for Solid-State Structural Determination of Carbazole Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and conformational details. While specific crystallographic data for this compound is not prominently available in published literature, the analysis of closely related carbazole derivatives offers significant insight into the structural characteristics that can be anticipated.

The core carbazole unit in these derivatives is typically found to be nearly planar. nih.govnih.gov For instance, in the crystal structure of dimethyl 9H-carbazole-2,7-dicarboxylate, the carbazole ring system is almost planar, with a mean deviation from planarity of just 0.037 Å. nih.gov Similarly, studies on other derivatives like 2-nitro-3-phenyl-9H-carbazole show a highly planar carbazole system. nih.gov

The substituent at the 9-position (the nitrogen atom) often exhibits a distinct orientation relative to the carbazole plane. In the case of 9-allyl-9H-carbazole-3,6-dicarbaldehyde, a compound featuring the same 9-allyl group as the subject of this article, the allyl group is oriented almost perpendicularly to the mean plane of the carbazole ring, with a dihedral angle of 89.0 (2)°. researchgate.net This perpendicular arrangement is a common feature for substituents at this position, minimizing steric hindrance with the aromatic system.

The solid-state packing of carbazole derivatives is governed by intermolecular forces. In many structures, molecules are linked by hydrogen bonds, forming dimers or more extended networks. nih.gov For example, dimethyl 9H-carbazole-2,7-dicarboxylate molecules form inversion dimers through N—H···O hydrogen bonds. nih.gov In addition to hydrogen bonding, π–π stacking interactions between the aromatic carbazole rings are frequently observed, contributing to the stability of the crystal lattice. nih.govnih.gov

A crystallographic study of a 9-(bromoalkyl)-1,4-dimethyl-9H-carbazole derivative, which shares the same 1,4-dimethyl-carbazole core, has been successfully conducted, yielding good quality crystals and a solved structure. nih.gov This demonstrates that obtaining definitive structural data for this class of compounds is achievable.

Table 1: Illustrative Crystallographic Data for a Related Carbazole Derivative (dimethyl 9H-carbazole-2,7-dicarboxylate)

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₁₃NO₄ | nih.gov |

| Molecular Weight | 283.27 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 29.684 (2) | nih.gov |

| b (Å) | 5.8264 (4) | nih.gov |

| c (Å) | 15.4210 (11) | nih.gov |

| β (°) | 96.252 (3) | nih.gov |

This table presents data for a related compound to illustrate the type of information obtained from X-ray crystallography.

Chromatographic Techniques for Separation and Purity Assessment (e.g., TLC, GPC, GC/MS)

Chromatographic methods are indispensable for the separation, purification, and purity assessment of synthesized chemical compounds like this compound. These techniques exploit differences in the physicochemical properties of compounds to achieve separation.

Thin-Layer Chromatography (TLC) is a simple, rapid, and widely used technique for monitoring the progress of chemical reactions and assessing the purity of fractions during purification. In the synthesis of various carbazole derivatives, TLC is routinely employed. For example, in the preparation of chloro-1,4-dimethyl-9H-carbazole derivatives, the crude product was purified by flash chromatography, a preparative column technique that is typically guided by initial TLC analysis. nih.gov The separation on a TLC plate, usually silica (B1680970) gel, depends on the polarity of the compound and the solvent system (eluent) used.

Gas Chromatography/Mass Spectrometry (GC/MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly suitable for volatile and thermally stable compounds. The analysis of 9-(bromoalkyl)-1,4-dimethyl-9H-carbazole derivatives has been successfully performed using GC-MS, confirming its applicability for the characterization of this family of compounds. nih.gov Furthermore, GC-MS data is available for the related compound 9-allylcarbazole, indicating its utility for separating and identifying compounds with the 9-allyl substituent. nih.gov A typical GC-MS analysis provides a retention time for the compound, which is characteristic under specific conditions, and a mass spectrum, which serves as a molecular fingerprint.

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for purity assessment. It is versatile and can be applied to a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. For many high-purity organic materials, including carbazole derivatives used in optoelectronics, HPLC is the standard method for quality control. For example, 1,4-Bis((9H-carbazol-9-yl)methyl)benzene is commercially available with a specified purity of at least 99% as determined by HPLC. This underscores the capability of HPLC to provide precise quantitative information about the purity of carbazole-based compounds.

Table 2: Overview of Chromatographic Techniques for Carbazole Derivatives

| Technique | Application | Typical Information Obtained | Reference |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Reaction monitoring, preliminary purity check | Retention factor (Rf), number of components | nih.gov |

| Gas Chromatography/Mass Spectrometry (GC/MS) | Separation and identification of volatile compounds | Retention time, mass spectrum (fragmentation pattern) | nih.govnih.gov |

This table summarizes the application of common chromatographic techniques for the analysis of carbazole derivatives.

Theoretical and Computational Chemistry Studies on 9 Allyl 1,4 Dimethyl 9h Carbazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-electron systems. researchgate.net This method is effective for studying carbazole (B46965) derivatives due to its balance of computational cost and accuracy. researchgate.netbohrium.com Calculations, often employing hybrid functionals like B3LYP or M06-2X with basis sets such as 6-311G(d,p), can determine the optimized molecular geometry, electronic distribution, and reactivity descriptors. mdpi.comresearchgate.net These theoretical investigations are crucial for understanding the link between a molecule's structure and its electronic and optical properties. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter for assessing a molecule's chemical stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity and facilitates electronic transitions. researchgate.net

For carbazole derivatives, the HOMO is typically distributed over the electron-rich carbazole ring system, while the LUMO's distribution can be influenced by substituents. researchgate.net In 9-allyl-1,4-dimethyl-9H-carbazole, the allyl and methyl groups, being weak electron donors, would subtly influence the energy levels of the frontier orbitals. Studies on similar carbazole structures show that such substituents can tune the electronic properties. rsc.orgacs.org

While specific calculated values for this compound are not published, illustrative data from a related D-A monomer based on 2,7-carbazole, calculated at the B3LYP/6-31G(d) level, are presented below. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Data for a Carbazole Derivative

Parameter Gas Phase (eV) Chlorobenzene (eV) E_HOMO -5.23 -5.25 E_LUMO -1.85 -1.91 E_gap (LUMO-HOMO) 3.38 3.34

Data sourced from a study on a 2,7-carbazole D-A monomer for illustrative purposes. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of a wavefunction in terms of the classic Lewis structure, showing localized bonds, lone pairs, and delocalization effects. uni-muenchen.de This method examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their energetic significance through second-order perturbation theory. uni-muenchen.de These "delocalization" corrections indicate deviations from an idealized Lewis structure and are crucial for understanding phenomena like hyperconjugation and charge transfer. uni-muenchen.de

For a molecule like this compound, NBO analysis would reveal the nature of the C-N bonds within the carbazole core, the C-C and C-H bonds of the methyl and allyl groups, and the π-electron delocalization across the aromatic system. It can also quantify the charge distribution, providing insights into the molecule's polarity and reactive sites. researchgate.net Computational studies on carbazole formation have utilized NBO analysis to understand the electronic roles of substituents and the nature of reactants. researchgate.net For instance, in HF dimer, NBO analysis has been used to evaluate charge-transfer energy, though the interpretation of these values can be complex. cam.ac.uk

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules, including conformational changes. nih.gov While experimental methods provide static structural data, MD simulations offer dynamic information about how a molecule explores different conformations over time. nih.gov This is particularly relevant for flexible molecules like this compound, which possesses rotatable bonds in its allyl group.

An MD simulation would model the interactions between atoms within the molecule and with its environment (e.g., a solvent) over a specific time period, typically nanoseconds or longer. nih.gov By analyzing the simulation trajectory, one can identify the most stable conformations, the energy barriers between them, and how the molecule's shape fluctuates. For example, MD simulations have been used to reveal distinct conformations of ligand-binding pockets in proteins and to understand the conformational behavior of TCR regions. nih.govacs.org For this compound, MD could elucidate the preferred orientation of the allyl group relative to the carbazole plane and the rotational dynamics of the methyl groups.

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical calculations are highly effective for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and accurate approach for calculating NMR shielding tensors, which are then converted to chemical shifts relative to a standard like tetramethylsilane (B1202638) (TMS). mdpi.comnih.gov

Comparing calculated NMR spectra with experimental data serves as a rigorous test of the computational model and can help confirm structural assignments. mdpi.comepa.gov Studies on carbazole and its N-alkyl derivatives have shown that DFT calculations can produce chemical shifts that are in good agreement with experimental values, sometimes leading to revised assignments of the ¹³C NMR spectra. epa.govscite.ai For complex structures, such as 9-benzyl-3,6-diiodo-9H-carbazole, relativistic calculations may be necessary to accurately predict the chemical shifts of carbons bonded to heavy atoms like iodine. researchgate.netresearchgate.net

The table below presents an illustrative comparison between experimental and calculated ¹³C NMR chemical shifts for N-ethylcarbazole, demonstrating the typical accuracy of such methods. epa.gov

Table 2: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for N-Ethylcarbazole

Carbon Atom Experimental δ (ppm) Calculated δ (B3PW91/6-311++G**) (ppm) Difference (ppm) C-1,8 108.7 109.1 +0.4 C-2,7 125.5 126.9 +1.4 C-3,6 118.7 120.1 +1.4 C-4,5 120.2 121.5 +1.3 C-4a,4b 121.6 122.9 +1.3 C-8a,9a 139.6 141.0 +1.4 CH₂ 37.6 38.2 +0.6 CH₃ 13.7 14.8 +1.1

Data sourced from a study on N-ethylcarbazole for illustrative purposes. epa.gov

Computational Modeling for Reaction Mechanism Elucidation

Computational modeling is instrumental in elucidating complex reaction mechanisms, providing insights into transition states and reaction pathways that are often difficult to probe experimentally. acs.org For carbazole synthesis, theoretical studies have investigated various catalytic systems and reaction cascades. researchgate.netresearchgate.net

For example, DFT calculations have been used to study the gold-catalyzed formation of carbazoles from 1-(indol-2-yl)-3-alkyn-1-ols, proposing a plausible mechanism for the cyclization. researchgate.net Other studies have explored the rhodium-catalyzed intramolecular C-H amination to form carbazoles, using competition experiments to probe the C-N bond-forming event. nih.gov Another discovered reaction, a diverted Bischler–Napieralski cascade, was shown through systematic experimentation and mechanistic investigation to yield a range of carbazole derivatives under mild, metal-free conditions. acs.orgresearchgate.net

The synthesis of this compound itself is typically achieved through the N-alkylation of 1,4-dimethyl-9H-carbazole using an allyl halide in the presence of a base. Computational modeling of this Sₙ2-type reaction could provide the activation energy barrier and transition state geometry, offering a deeper understanding of the reaction kinetics and substituent effects. Furthermore, DFT has been employed to investigate the atmospheric oxidation mechanism of the parent carbazole initiated by OH radicals, identifying the most favorable reaction sites (C1 addition and N-H abstraction) and predicting the main oxidation products. mdpi.comresearchgate.net

Advanced Materials Science and Optoelectronic Applications of 9 Allyl 1,4 Dimethyl 9h Carbazole Derivatives

Integration into Conjugated Polymers and Polymeric Materials

Photoluminescent Polymers and Stable Luminescent Radicals

The unique electronic properties of the carbazole (B46965) moiety, particularly its hole-transporting capabilities and high photoluminescence quantum yield, make it a valuable building block for a variety of advanced materials. When functionalized with an allyl group, as in 9-allyl-1,4-dimethyl-9H-carbazole, it provides a reactive site for polymerization, leading to the creation of novel photoluminescent polymers. These polymers are of significant interest for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Research into carbazole-containing polymers has demonstrated their potential for high thermal stability and strong blue emission. For instance, a class of segmented polyethers incorporating both oxadiazole and carbazole units has been synthesized. These polymers exhibit high glass transition temperatures and good solubility, which are crucial for the fabrication of thin films for electronic devices. researchgate.net The presence of the carbazole unit is instrumental in achieving high photoluminescence activity. researchgate.net The photoluminescence quantum yield (PLQY) is a critical parameter for these materials, and studies have shown that the purity and origin of the initial carbazole can significantly impact the PLQY of its derivatives, with values for some derivatives varying from as low as 16.0% to as high as 91.1%. acs.org

In addition to polymers, carbazole derivatives are being explored for the development of stable luminescent radicals. These are a class of materials that emit light from a doublet excited state, which is a fundamentally different mechanism from conventional fluorescent and phosphorescent materials. A series of carbazole-dendronized tris(2,4,6-trichlorophenyl)methyl (TTM) radicals have been synthesized, where the carbazole dendrons act as a shell to protect the radical core. nih.gov This strategy has been shown to increase the photoluminescence quantum yield with each generation of the dendrimer. nih.gov The fourth-generation dendronized radical, G4TTM, exhibited a remarkable PLQY of 63% in the deep-red region of the spectrum. nih.gov This approach not only enhances the luminescent properties but also improves the photostability of the radical species. nih.gov

Table 1: Photoluminescent Properties of Carbazole-Dendronized TTM Radicals

| Compound | Generation | Emission Wavelength (nm) | Photoluminescence Quantum Yield (PLQY) (%) |

| G1TTM | 1 | - | - |

| G2TTM | 2 | - | - |

| G3TTM | 3 | - | - |

| G4TTM | 4 | 627 | 63 |

Data extracted from a study on carbazole-dendronized TTM radicals. nih.gov The table demonstrates the effect of dendron generation on the photoluminescence quantum yield.

Development of Sensors and Probes based on Allyl Carbazole Structures

The inherent fluorescence of the carbazole nucleus makes it an excellent scaffold for the development of chemosensors. The allyl group provides a versatile handle for further functionalization, allowing for the creation of tailored sensors for a variety of analytes. Carbazole-based fluorescent probes have been developed for the detection of metal ions, anions, and small organic molecules. nih.govnih.gov

One approach involves the synthesis of carbazole derivatives that exhibit a "turn-off" fluorescent response upon binding to a target analyte. For example, a phenylalanine-containing carbazole-based chemosensor has been developed for the selective detection of Co²⁺, Ni²⁺, and Cu²⁺ ions. nih.gov The interaction between the sensor and these metal ions leads to a quenching of the fluorescence, with detection limits in the micromolar range. nih.gov The design of these sensors often incorporates specific binding sites to enhance selectivity. nih.gov

Another strategy is the development of electrochemiluminescent (ECL) sensors. Polycarbazole derivatives have been used to construct solid-phase ECL sensors for the detection of Fe³⁺ ions. nih.gov In this system, the polycarbazole film is immobilized on an electrode, and the ECL signal is quenched in the presence of Fe³⁺. nih.gov This sensor demonstrated high sensitivity, with a low detection limit of 2 x 10⁻⁸ mol/L. nih.gov

The development of these sensors relies on the principle that the binding of an analyte to the carbazole-based probe alters its electronic structure, leading to a change in its photophysical properties, such as fluorescence intensity or wavelength. The versatility of the carbazole structure allows for the design of sensors with high sensitivity and selectivity for specific targets. nih.gov

Table 2: Performance of a Polycarbazole-Based ECL Sensor for Fe³⁺ Detection

| Parameter | Value |

| Analyte | Fe³⁺ |

| Detection Range | 6 x 10⁻⁸ mol/L to 1 x 10⁻⁵ mol/L |

| Detection Limit | 2 x 10⁻⁸ mol/L |

| Sensing Mechanism | Electrochemiluminescence Quenching |

This table summarizes the key performance metrics of a polycarbazole derivative-based electrochemiluminescent sensor. nih.gov

Incorporation into Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials with well-defined structures and high surface areas. The incorporation of carbazole-based units into these frameworks can impart them with unique photophysical and electronic properties, making them suitable for applications in photocatalysis, sensing, and gas storage.

In the context of MOFs, carbazole-containing ligands can be used to construct frameworks with specific functionalities. For instance, a carbazole-equipped MOF has been shown to be effective for the detection of nitroaromatic compounds via fluorescence quenching. nih.gov The porous nature of the MOF allows for the efficient diffusion of the analyte to the carbazole units, resulting in a sensitive response. nih.gov Another example is a cadmium-based MOF constructed from a carbazole-functionalized tricarboxylic acid ligand, which demonstrated the ability to detect antibiotics, pesticides, and nitroaromatic compounds. researchgate.net

Carbazole derivatives are also promising building blocks for COFs. Triazine-carbazole-based COFs have been designed as highly porous materials with conjugated donor-acceptor networks. nih.gov These COFs exhibit excellent photocatalytic performance in the oxidation of N-aryltetrahydroisoquinolines, with the added benefits of high stability and recyclability. nih.gov The electronic properties of these COFs can be tuned by modifying the carbazole building block or the linker units. nih.gov Chemically stable imine-linked COFs containing carbazole units have also been synthesized, demonstrating a pH-dependent protonation that leads to a shift in their absorption spectra, a property that could be exploited for sensing applications. researchgate.net

The use of carbazole-based building blocks in COFs and MOFs is a rapidly developing area of research, with the potential to create new materials with tailored properties for a wide range of applications.

Table 3: Properties of a Triazine-Carbazole-Based Covalent Organic Framework (COF-TCZ)

| Property | Description |

| Structure | Imine-linked covalent organic framework |

| Building Blocks | 4,4',4''-(1,3,5-triazine-2,4,6-triyl)trianiline and 9-(4-formylphenyl)-9H-carbazole-3,6-dicarbaldehyde |

| Key Features | High crystallinity, good thermal and chemical stability, excellent photoactive properties |

| Application | Heterogeneous photocatalyst for oxidation reactions |

This table provides an overview of a triazine-carbazole-based COF, highlighting its structural features and application in photocatalysis. nih.gov

Future Directions in 9 Allyl 1,4 Dimethyl 9h Carbazole Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of carbazole (B46965) derivatives has traditionally relied on methods that are often not environmentally friendly. rsc.org Future research is increasingly focused on creating novel and sustainable synthetic pathways that are efficient, atom-economical, and utilize green chemistry principles. rsc.orgrsc.org

Catalytic Innovations: Transition-metal catalysis remains a cornerstone for synthesizing complex molecules. organic-chemistry.org Palladium-catalyzed reactions, for instance, have been instrumental in forming N-arylated carbazoles and in C-H activation processes. beilstein-journals.orgchim.it Future efforts will likely focus on replacing precious metals like palladium and rhodium with more earth-abundant and less toxic alternatives such as copper and iron. organic-chemistry.orgnih.gov Copper-catalyzed reactions, for example, have already shown promise in the synthesis of N-acyl carbazoles and in double C-N coupling reactions. organic-chemistry.orgnih.gov

Green and One-Pot Strategies: A significant push is being made toward "green" synthetic protocols. This includes metal-free synthesis conditions, such as the use of trifluoroacetic acid or ammonium (B1175870) iodide to mediate carbazole formation. rsc.orgorganic-chemistry.org One-pot reactions, where multiple synthetic steps are performed in a single vessel, are also gaining traction as they reduce waste and simplify procedures. rsc.orgorganic-chemistry.org The use of microwave irradiation to drastically reduce reaction times is another sustainable approach being explored. organic-chemistry.org

Photoredox Catalysis: A particularly promising green method is visible-light photoredox catalysis. acs.orgnih.gov This technique allows for the N-alkylation of azoles and the C-H functionalization of carbazoles under mild, room-temperature conditions, minimizing energy consumption. acs.orgnih.govresearchgate.net Dual catalytic systems, combining a photoredox catalyst like Eosin Y with a metal catalyst such as palladium acetate (B1210297), have enabled highly selective C-H arylations and acylations. acs.orgnih.gov

| Synthetic Approach | Key Advantages | Future Research Focus |

| Transition-Metal Catalysis | High selectivity and efficiency in C-N and C-C bond formation. organic-chemistry.orgbeilstein-journals.org | Utilizing earth-abundant metals like copper and iron. organic-chemistry.org |

| Green Chemistry | Reduced waste, metal-free conditions, and simplified procedures. rsc.orgrsc.org | Development of more efficient one-pot and microwave-assisted syntheses. organic-chemistry.org |

| Photoredox Catalysis | Mild reaction conditions (visible light, room temp.), high selectivity. acs.orgnih.gov | Expanding the scope to new transformations and catalyst systems. researchgate.net |

Exploration of Undiscovered Reactivity Pathways and Functionalizations

The molecular structure of 9-allyl-1,4-dimethyl-9H-carbazole offers multiple sites for further chemical modification. While the carbazole core is a primary focus, the allyl group provides a versatile handle for a variety of transformations.

Asymmetric Functionalization: A key area for future exploration is the development of asymmetric catalytic methods. This would allow for the synthesis of chiral carbazole derivatives, which are of high value in pharmaceuticals and materials science. nih.govrsc.org Research into the asymmetric N-propargylation of carbazoles using chiral catalysts has shown this potential. nih.gov Future work could extend to the asymmetric functionalization of the allyl group itself, for instance, through palladium-catalyzed rearrangements or other enantioselective transformations to create C-N axially chiral carbazoles. nih.govresearchgate.netrsc.org

C-H Functionalization: Direct C-H activation and functionalization is a powerful strategy for modifying the carbazole skeleton without the need for pre-functionalized starting materials. chim.itnih.gov This approach is more atom- and step-economical. Gold- and rhodium-catalyzed reactions have already demonstrated the ability to introduce multiple carbene fragments onto the carbazole heterocycle. nih.gov Future research will likely focus on achieving even greater control over the site-selectivity of these C-H functionalization reactions, particularly at the less reactive positions of the dimethyl-substituted carbazole ring.

Novel Cyclization and Annulation Reactions: The reactivity of the allyl group can be harnessed in cycloaddition reactions to build more complex, polycyclic structures. Furthermore, new annulation strategies that build the carbazole core from simpler starting materials under metal-free conditions are being developed, offering a modular approach to a wide range of substituted carbazoles. organic-chemistry.org

Advanced Computational Modeling for Rational Design and Property Prediction

Computational chemistry has become an indispensable tool for accelerating the discovery of new functional molecules by predicting their properties before synthesis. researchgate.net

Predicting Electronic and Photophysical Properties: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful methods for modeling the ground and excited-state properties of carbazole derivatives. researchgate.netrsc.orgacs.org These calculations can predict key parameters like HOMO-LUMO energy levels, absorption spectra, and charge transfer characteristics, which are crucial for applications in organic electronics. researchgate.netresearchgate.net This allows for the in silico screening of potential candidates for materials like those used in OLEDs, helping to identify promising structures for synthesis. rsc.org

Guiding Materials Design: Computational studies can elucidate structure-property relationships. For example, DFT calculations have been used to understand how different substituents on the carbazole core affect the electronic properties and charge transfer dynamics. researchgate.net This knowledge enables the rational design of molecules with tailored characteristics, such as high triplet energies for use as host materials in phosphorescent OLEDs (PhOLEDs) or specific charge transport capabilities for transistors and solar cells. researchgate.netmdpi.com

Emerging Computational Techniques: The use of machine learning and artificial intelligence is a growing trend in materials science. researchgate.net By training models on existing experimental and computational data, it may become possible to rapidly predict the properties of novel carbazole derivatives, further accelerating the design-synthesis-testing cycle.

| Computational Tool | Application in Carbazole Research | Key Insights |

| DFT | Modeling ground-state electronic properties. researchgate.netrsc.org | Prediction of HOMO/LUMO energies, molecular geometry. researchgate.netresearchgate.net |

| TD-DFT | Modeling excited-state and photophysical properties. researchgate.netacs.org | Prediction of absorption/emission spectra, charge-transfer character. researchgate.netrsc.org |

| Molecular Design | Rational design of materials for specific applications (e.g., OLEDs). researchgate.net | Guiding synthesis towards molecules with high triplet energy and balanced charge transport. researchgate.netmdpi.com |

Expanding Applications in Emerging Technologies and Niche Fields

Carbazole derivatives are well-established as excellent materials for organic light-emitting diodes (OLEDs) due to their charge transport properties and high thermal stability. tandfonline.comresearchgate.netresearchgate.net However, the unique features of functionalized carbazoles like this compound are paving the way for their use in a broader range of advanced technologies.

Advanced Optoelectronics: Beyond traditional OLEDs, carbazole-based materials are being actively investigated for next-generation devices. They are promising candidates for hole-transport materials (HTMs) in perovskite solar cells (PSCs), where they contribute to high power conversion efficiencies and improved device stability. rsc.orgosti.govacs.orgacs.org Their properties are also being harnessed for organic field-effect transistors (OFETs) and dye-sensitized solar cells (DSSCs). researchgate.net

Chemosensors and Probes: The inherent fluorescence of the carbazole core makes it an excellent platform for developing chemosensors. nih.govnih.gov By attaching specific recognition units, these molecules can be designed to selectively detect metal ions like Fe³⁺ and Cu²⁺, or anions, often with a clear colorimetric or fluorescent response. nih.govchemrxiv.orgmdpi.com Carbazole-based metal-organic frameworks (MOFs) have also been developed as sensitive fluorescent probes for detecting nitroaromatic compounds like picric acid. mdpi.com

Photocatalysis and Biological Applications: The redox properties of carbazole derivatives are being explored for their use as powerful photocatalysts in organic synthesis, capable of driving difficult chemical transformations. digitellinc.com Furthermore, the carbazole scaffold is a recognized pharmacophore found in numerous natural products and approved drugs. ijpsjournal.com This suggests that novel derivatives could be investigated as potential therapeutic agents in areas such as oncology and neurodegenerative diseases. mdpi.comijpsjournal.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 9-allyl-1,4-dimethyl-9H-carbazole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves alkylation of the carbazole core. For example, phase transfer catalysis (PTC), microwave-assisted synthesis, and base-mediated reactions (e.g., acetone with K₂CO₃) are effective. Microwave methods often reduce reaction times and improve yields (e.g., 79% yield achieved via reductive amination in ). Key factors include solvent choice (e.g., dichloroethane for stability), temperature control, and catalyst selection (e.g., NaBH(OAc)₃ for reductive steps). Optimization via DOE (Design of Experiments) is recommended to screen variables like reactant ratios and reaction time .

Table 1 : Comparison of Synthetic Methods

| Method | Yield (%) | Reaction Time | Key Advantage | Reference |

|---|---|---|---|---|

| Microwave | 79 | 12 h | Rapid, high efficiency | |

| Phase Transfer | 65–75 | 24–48 h | Scalability | |

| Base-Mediated (K₂CO₃) | 70 | 48 h | Low cost |

Q. How can spectroscopic techniques (e.g., NMR, FTIR) validate the structure of this compound?

- Methodological Answer :

- ¹H NMR : Confirm allyl group presence via peaks at δ 5.0–5.8 ppm (alkene protons) and δ 3.8–4.2 ppm (allylic CH₂). Methyl groups on the carbazole ring appear as singlets near δ 2.5 ppm .

- ¹³C NMR : Allyl carbons resonate at δ 115–125 ppm (sp² carbons) and δ 35–45 ppm (allylic CH₂). The carbazole aromatic carbons appear between δ 110–140 ppm .

- FTIR : Stretching vibrations at ~3050 cm⁻¹ (C–H aromatic), ~1600 cm⁻¹ (C=C aromatic), and ~750 cm⁻¹ (C–N) confirm the core structure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antioxidant effects) of this compound derivatives?

- Methodological Answer : Contradictions often arise from substituent effects and assay conditions. To address this:

Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., allyl chain length, methyl positions) and test against standardized assays (e.g., MTT for cytotoxicity, DPPH for antioxidant activity) .

Molecular Docking : Probe interactions with targets like STAT3 (anticancer) or ROS-scavenging enzymes (antioxidant). For example, planar carbazole derivatives may intercalate DNA (anticancer) , while electron-donating groups enhance radical scavenging .

Data Normalization : Use positive controls (e.g., doxorubicin for cytotoxicity, ascorbic acid for antioxidant assays) to calibrate results across studies .

Q. What experimental design strategies optimize the electropolymerization of this compound for OLED applications?

- Methodological Answer :

-

DOE Approach : Use fractional factorial designs to screen variables like monomer concentration, electrolyte (e.g., LiClO₄), and voltage. Response variables include film thickness and luminescence efficiency .

-

Characterization : Cyclic voltammetry (CV) identifies oxidation potentials (e.g., ~1.2 V vs. Ag/Ag⁺), while SEM assesses film morphology. High glass transition temperatures (Tg > 150°C) improve thermal stability in OLEDs .

-

Performance Metrics : Target external quantum efficiency (EQE) >1% and brightness >1000 cd/m² by tuning the hole-transport layer (HTL) interface .

Table 2 : Key Parameters for Electropolymerization Optimization

Q. How do computational methods (e.g., DFT, molecular dynamics) elucidate the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Compute HOMO-LUMO gaps to predict charge transport. For carbazoles, a narrow gap (~3.5 eV) favors hole injection in OLEDs .

- Molecular Dynamics (MD) : Simulate stacking behavior in thin films. Planar derivatives form ordered π-π stacks, enhancing conductivity .

- Docking Studies : Predict binding affinities to biological targets (e.g., STAT3 protein for anticancer activity) using software like AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.